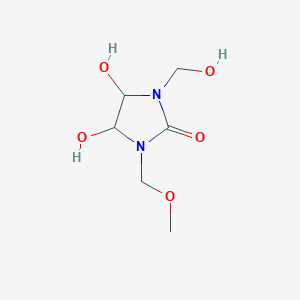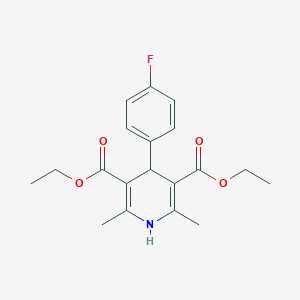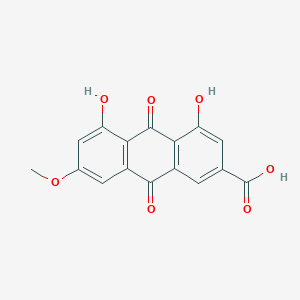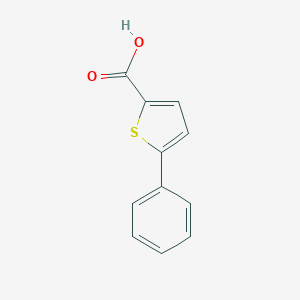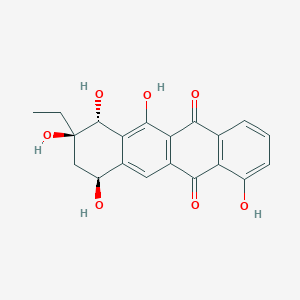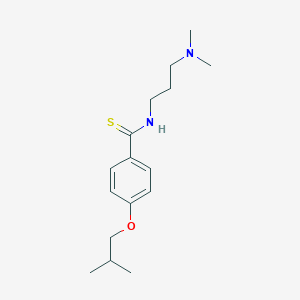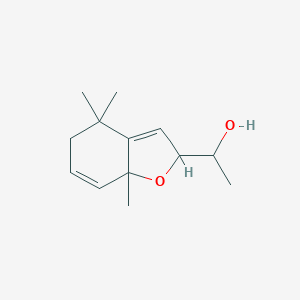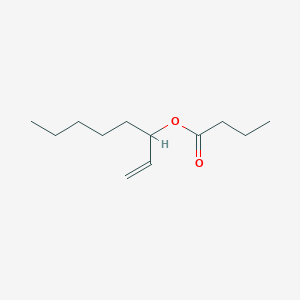
2-(3-Chloropropyl)-1,3-dioxolane
Übersicht
Beschreibung
2-(3-Chloropropyl)-1,3-dioxolane is a synthetic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid with a pungent odor and is soluble in organic solvents. The compound was first synthesized in the early 1990s and has since been used in various research applications, such as organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of δ-Lactones : The reaction of 2-(3-lithiopropyl)-1,3-dioxolane, prepared by lithiation of chloroacetal with lithium naphthalenide, with aldehydes and ketones yields corresponding δ-lactones (Ramón & Yus, 1990).
Preparation of Monoprotected Functional Carbonyl Compounds : 2-(3-Lithiopropyl)-1,3-dioxolane is used in the synthesis of bifunctionalized compounds, providing an approach to create monoprotected functional carbonyl compounds (Ramón & Yus, 1990).
Organic Synthesis with Grignard Reagents : Grignard reagents derived from 2-(3-chloropropyl)-1,3-dioxolan are used in organic synthesis, particularly for 1,2-addition to acrylaldehyde, yielding allylic alcohols and monoprotected dicarbonyl compounds (Forbes, Wenteler, & Wiechers, 1978).
Detection of Chloropropanediols in Foods : An enhanced method for detecting chloropropanediols like 3-chloropropane-1,2-diol and 2-chloropropane-1,3-diol in foods utilizes derivatization with acetone to form dioxolanes for gas chromatographic analysis (Meierhans, Bruehlmann, Meili, & Taeschler, 1998).
Acetalization of Carbonyl Compounds : Chlorohydrine anions from 2-chloroethanol and 3-chloropropanol react with aldehydes and ketones under basic conditions to form 1,3-dioxolanes, offering a method to protect carbonyl groups as cyclic acetals (Barbasiewicz & Mąkosza, 2006).
Liquid Crystal Applications : The positive dielectric anisotropy and birefringence of tolane-liquid crystals are significantly increased by introducing 1,3-dioxolane as a terminal group, which is crucial for enhancing the performance of liquid crystal displays (Chen et al., 2015).
Radical and Cationic Polymerization : 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane undergoes polymerization by radical and cationic routes, leading to the formation of polymers with potential applications in various fields (Morariu & Simionescu, 1994).
Synthesis of Antifungal Agents : New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibit antifungal activity against pathogenic fungi, suggesting their potential as antifungal agents (Delcourt et al., 2004).
Fungicidal Activity in Agriculture : Substituted 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles, derived from 1,3-dioxolane, show promising fungicidal activity for controlling powdery mildew and bean rust in agriculture (Gestel et al., 1980).
Zukünftige Richtungen
While specific future directions for 2-(3-Chloropropyl)-1,3-dioxolane are not mentioned in the retrieved papers, piperidines, which are structurally similar, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
It is structurally similar to other organophosphorus compounds, which are known to interact with a variety of biological targets, including enzymes like lipases and receptors such as the dopamine D2 receptor .
Mode of Action
For instance, they can activate DNA-damage stress response, induce apoptosis, inhibit mitotic checkpoints, and induce mitotic catastrophe . They can also activate different DNA repair pathways .
Biochemical Pathways
For example, they can affect the base excision DNA repair pathway
Pharmacokinetics
Related organophosphorus compounds have been studied for their pharmacokinetic properties
Result of Action
Related organophosphorus compounds are known to cause various cellular effects, such as dna damage, cell cycle disruption, and apoptosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Chloropropyl)-1,3-dioxolane. For instance, the presence of other chemicals, pH, temperature, and biological factors can affect its stability and activity. Specific studies on how environmental factors influence the action of this compound are currently lacking .
Eigenschaften
IUPAC Name |
2-(3-chloropropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUNVFDQXYNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338934 | |
| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16686-11-6 | |
| Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





